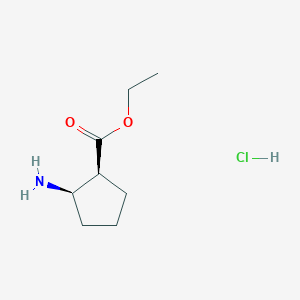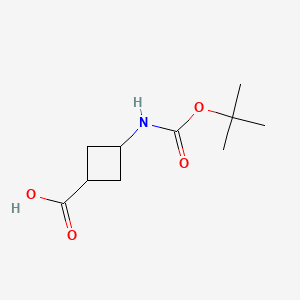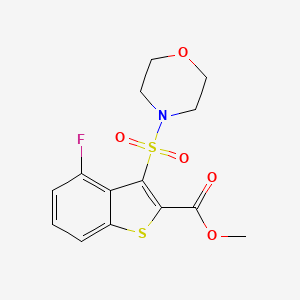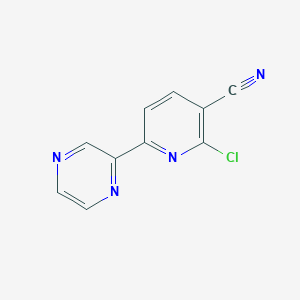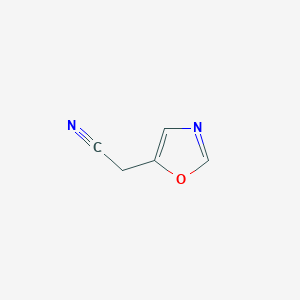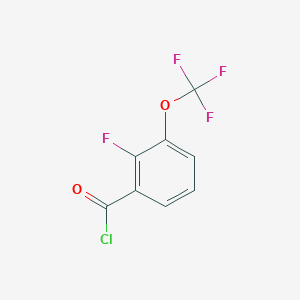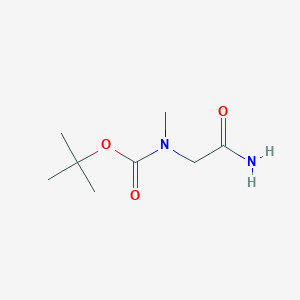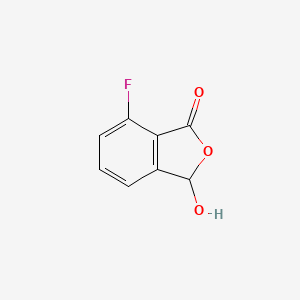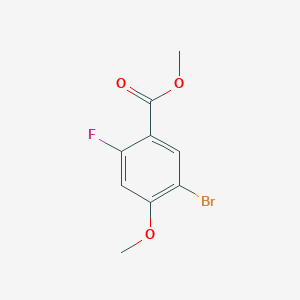
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole
Vue d'ensemble
Description
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. Compounds with fluorinated groups are often of interest due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of fluorinated groups: Fluorinated alkyl groups can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: Typically using strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays due to its unique properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of high-performance materials due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole involves its interaction with molecular targets, which could include enzymes or receptors. The fluorinated groups may enhance binding affinity and selectivity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole: can be compared with other fluorinated pyrazoles and similar fluorinated heterocycles.
Uniqueness
Thermal Stability: Higher than non-fluorinated analogs.
Chemical Resistance: Enhanced resistance to oxidation and hydrolysis.
Hydrophobicity: Increased due to the presence of multiple fluorinated groups.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the presence of multiple fluorinated groups, make it a valuable subject of study in fields ranging from organic chemistry to materials science.
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF23N2O/c15-5(16,8(22,23)10(26,27)11(28,29)12(30,31)14(35,36)37)2-1-3(7(19,20)21)39(38-2)4(40)6(17,18)9(24,25)13(32,33)34/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGZMAWWDWMSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14HF23N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3043877.png)
